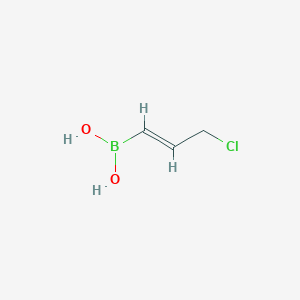

trans-2-Chloromethylvinylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(E)-3-chloroprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGSXGIIONQHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260367 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491879-29-9 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491879-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Organoboron Compounds in Contemporary Synthetic Methodologies

Organoboron compounds have become indispensable tools in organic synthesis due to their unique combination of stability and reactivity. publish.csiro.aunumberanalytics.com These compounds, which feature a carbon-boron bond, are generally stable, less toxic, and easier to handle compared to many other organometallic reagents. fiveable.me Their significance stems from their versatile reactivity profile, which enables a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. univ-rennes.fr A growing number of boron-mediated reactions are now considered vital tools in various areas of chemistry, from pharmaceuticals to materials science. publish.csiro.au The pioneering work in this field, particularly the development of hydroboration and cross-coupling reactions, has revolutionized the construction of complex organic molecules. numberanalytics.comwikipedia.org The byproducts of many reactions involving organoboron compounds, such as boric acid, are often environmentally benign, adding to their appeal in green chemistry. publish.csiro.au

Strategic Importance of Vinylic Boronic Acids in Cross Coupling Processes

Within the broad class of organoboron compounds, vinylic boronic acids are of particular strategic importance, especially in palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, a reaction for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, frequently employs aryl or vinyl boronic acids to form new carbon-carbon bonds. wikipedia.orgyoutube.com Vinylic boronic acids are crucial for the synthesis of conjugated systems like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

A key advantage of using vinylic boronic acids in these processes is the high degree of stereoselectivity. The cross-coupling reaction typically proceeds with retention of the double bond's geometry, allowing for precise control over the stereochemistry of the final product. nih.govrsc.org This feature is critical in the synthesis of complex natural products and pharmaceutical agents where specific isomeric forms are required. The reaction conditions are generally mild, and the reagents tolerate a wide variety of functional groups, making vinylic boronic acids highly versatile and widely used coupling partners in organic synthesis. nih.govyoutube.com

Historical Development and Current Research Trajectories Pertaining to Trans 2 Chloromethylvinylboronic Acid

Direct Synthetic Routes to this compound

Direct synthesis of this compound, also known as (E)-(3-chloroprop-1-en-1-yl)boronic acid, can be approached through several strategic pathways. One of the most prominent methods involves the hydroboration of a suitable alkyne precursor, followed by hydrolysis of the resulting borane (B79455) intermediate.

A key precursor for this synthesis is 3-chloro-1-propyne. The hydroboration of this alkyne with a borane reagent such as borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) complex (BH3·THF) proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon of the alkyne. This addition is typically a syn-addition, leading to the formation of a vinylborane (B8500763) intermediate. Subsequent careful hydrolysis of this intermediate yields the desired this compound. The stereochemical outcome of the reaction is crucial, with the trans isomer being the thermodynamically favored product under many conditions.

Another potential direct route involves the palladium-catalyzed borylation of a trans-vinyl halide. For instance, (E)-1-bromo-3-chloropropene could serve as a substrate in a Miyaura-type borylation reaction using a diboron reagent like bis(boronic acid) (B₂(OH)₄) in the presence of a suitable palladium catalyst and a base. This method offers a direct entry to the boronic acid without the need for a separate hydrolysis step.

| Route | Precursor | Key Reagents | Product |

| Hydroboration-Hydrolysis | 3-chloro-1-propyne | 1. BH₃·SMe₂ or BH₃·THF 2. H₂O | This compound |

| Palladium-Catalyzed Borylation | (E)-1-bromo-3-chloropropene | B₂(OH)₄, Pd catalyst, Base | This compound |

Synthesis and Derivatization of this compound Pinacol Ester

Due to the inherent instability and propensity of boronic acids to undergo dehydration to form boroxines, they are often converted to more stable boronate esters. The pinacol ester of this compound is a commonly used and more robust derivative for storage, purification, and subsequent reactions.

Esterification Strategies and Boronic Acid Protecting Group Chemistry

The most common method for the synthesis of the pinacol ester is the direct esterification of this compound with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically carried out in a suitable solvent, and the removal of water, often by azeotropic distillation, drives the equilibrium towards the formation of the ester.

Alternatively, the pinacol ester can be formed in situ following a hydroboration reaction. After the hydroboration of 3-chloro-1-propyne, the intermediate vinylborane can be directly treated with pinacol to yield the this compound pinacol ester. This one-pot procedure is often more efficient as it avoids the isolation of the potentially sensitive free boronic acid.

Pinacol acts as a bidentate protecting group for the boronic acid functionality. The resulting five-membered dioxaborolane ring sterically shields the boron atom, increasing its stability towards hydrolysis and oxidation.

Precursor Compounds and Reagents for Pinacol Ester Formation

The primary precursor for the formation of this compound pinacol ester is 3-chloro-1-propyne. The hydroboration of this alkyne with pinacolborane (H-Bpin) is a widely employed method. This reaction can be catalyzed by various transition metal complexes, with palladium and rhodium catalysts being particularly effective in controlling the regio- and stereoselectivity to favor the trans isomer.

Another important class of precursors are trans-vinyl halides, such as (E)-1-bromo-3-chloropropene. The palladium-catalyzed cross-coupling of such halides with bis(pinacolato)diboron (B136004) (B₂pin₂) is a powerful method for the direct synthesis of the pinacol ester. This reaction, often referred to as the Miyaura borylation, is highly versatile and tolerates a wide range of functional groups.

| Precursor | Borylating Agent | Catalyst/Conditions | Product |

| 3-chloro-1-propyne | Pinacolborane (H-Bpin) | Transition metal catalyst (e.g., Pd, Rh) | This compound pinacol ester |

| (E)-1-bromo-3-chloropropene | Bis(pinacolato)diboron (B₂pin₂) | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | This compound pinacol ester |

Stereoselective Synthesis of the trans-Isomer and Related Stereochemical Control

The control of stereochemistry to selectively obtain the trans-isomer of 2-Chloromethylvinylboronic acid and its esters is of paramount importance, as the geometric configuration of the double bond is critical for its reactivity in subsequent transformations like the Suzuki-Miyaura coupling.

The hydroboration of terminal alkynes, such as 3-chloro-1-propyne, with borane reagents generally proceeds via a syn-addition of the H-B bond across the triple bond. This mechanistic feature directly leads to the formation of the (E)- or trans-vinylborane. The choice of the borane reagent and reaction conditions can influence the stereoselectivity. Bulky borane reagents can enhance the selectivity for the trans-isomer.

In the case of palladium-catalyzed borylation of vinyl halides, the stereochemistry of the starting halide is typically retained. Therefore, starting with a pure (E)-vinyl halide, such as (E)-1-bromo-3-chloropropene, will lead to the exclusive formation of the trans-boronate ester. The synthesis of the pure (E)-vinyl halide precursor is therefore a critical step in this approach.

Advanced Purification and Isolation Techniques in Academic Chemical Synthesis

The purification of boronic acids and their esters can be challenging due to their polarity and potential instability. Several advanced techniques are employed in academic and industrial settings to obtain highly pure this compound and its derivatives.

For this compound:

Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted into an organic solvent.

Derivatization: Crude boronic acid can be converted to its diethanolamine (B148213) adduct, which is often a crystalline solid that can be easily purified by recrystallization. Subsequent treatment with acid regenerates the pure boronic acid.

For this compound pinacol ester:

Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying boronate esters. However, the Lewis acidic nature of silica gel can sometimes lead to degradation of the boronate ester. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a less acidic stationary phase like alumina (B75360) can be used.

Distillation: If the pinacol ester is a liquid with sufficient thermal stability, distillation under reduced pressure can be a highly effective purification method, especially for larger scale preparations.

The choice of purification technique depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.

| Compound | Purification Technique | Key Considerations |

| This compound | Recrystallization | Compound must be a solid. |

| Acid-Base Extraction | Exploits the acidic nature of the boronic acid. | |

| Derivatization with Diethanolamine | Forms a crystalline, easily purifiable adduct. | |

| This compound pinacol ester | Flash Column Chromatography | Potential for degradation on silica gel; use of treated silica or alumina. |

| Distillation | Compound must be thermally stable. |

Mechanistic Elucidation in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound as a coupling partner in palladium-catalyzed reactions is underpinned by the predictable and modular nature of the Suzuki-Miyaura catalytic cycle. The specific reactivity and structural features of this vinylboronic acid play a crucial role, particularly in the transmetalation step and in dictating the stereochemical outcome of the final product.

The generally accepted mechanism for the Suzuki-Miyaura reaction provides a robust model for understanding the coupling of vinylboronic acids. rsc.orgwwjmrd.com The catalytic cycle is initiated by an active Palladium(0) species which undergoes a series of transformations to ultimately yield the coupled product and regenerate the catalyst. wikipedia.org

The catalytic cycle commences with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a coordinatively unsaturated Pd(0) complex. libretexts.orgcsbsju.edu This is a crucial step where the palladium center inserts into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) intermediate. libretexts.orgnumberanalytics.com This process formally oxidizes the palladium from the 0 to the +2 oxidation state.

For vinyl halide substrates, the reaction can proceed through the formation of an initial η²-alkene-palladium(0) π-complex, which then undergoes intramolecular oxidative addition to form the stable σ-vinylpalladium(II) halide species. acs.orgresearchgate.net The rate of oxidative addition is dependent on the nature of the halide, with the general reactivity trend being I > OTf > Br >> Cl. wwjmrd.com The reaction can follow different mechanistic pathways, including a concerted, three-centered transition state or an SN2-type nucleophilic attack by the electron-rich palladium center, particularly with alkyl halides. libretexts.org For C(sp²)–X bonds, such as in vinyl halides, a concerted pathway is more common. libretexts.org

| Step | Description | Key Intermediates | Influencing Factors |

| Ligand Dissociation | A Pd(0)Ln complex (n=2-4) may first dissociate a ligand to generate a more reactive, coordinatively unsaturated 14-electron or 12-electron species. | Pd(0)L2 | Ligand bulk and lability. |

| Complex Formation | The Pd(0) species coordinates to the vinyl halide. | η²-alkene-palladium(0) π-complex | Alkene electronics and sterics. |

| C-X Bond Cleavage | The palladium atom inserts into the carbon-halide bond. | σ-vinylpalladium(II) halide complex | Halide identity (I > Br > Cl), C-X bond strength, ligand electronics. |

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.orgrsc.org This step is critical as it brings both coupling partners onto the same metal center. For this to occur efficiently with boronic acids like this compound, activation by a base is required. organic-chemistry.org

The base plays a multifaceted role, the most important of which is the formation of a more nucleophilic "ate" complex, a tetracoordinate boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org This activation enhances the polarization of the C-B bond and facilitates the transfer of the vinyl group to the electrophilic Pd(II) center.

Two primary mechanistic pathways for transmetalation are debated:

The Boronate Pathway: The base reacts with the boronic acid to form the boronate, which then reacts with the Pd(II)-halide complex.

The Oxo-Palladium Pathway: The base first exchanges with the halide on the Pd(II) complex to form a Pd(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid.

Recent studies suggest that the dominant pathway can be influenced by reaction conditions, such as the presence of phase-transfer catalysts, which can shift the equilibrium from an oxo-palladium to a boronate-based mechanism. nih.gov Regardless of the precise pathway, the process results in a diorganopalladium(II) complex.

The final step of the catalytic cycle is reductive elimination, a process that forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. csbsju.edu In this concerted step, the two organic ligands in the diorganopalladium(II) complex couple and are expelled from the metal's coordination sphere. umb.edu

For reductive elimination to occur, the two organic moieties—in this case, the trans-2-chloromethylvinyl group and the group from the organic halide—must be positioned cis to one another on the square-planar palladium complex. If the transmetalation step results in a trans diorganopalladium(II) intermediate, a trans-to-cis isomerization must precede the final bond-forming step. umb.edu

The rate of reductive elimination is influenced by several factors. DFT studies have shown that the activation energy for vinyl-vinyl coupling is generally lower than for other couplings, such as alkyl-alkyl, facilitating the reaction. nih.gov The electronic nature of the ancillary ligands is also crucial; electron-withdrawing ligands can accelerate reductive elimination, while bulky ligands can also promote the reaction by inducing steric strain that is relieved upon product formation. researchgate.net

A significant advantage of the Suzuki-Miyaura coupling is its high degree of stereospecificity. rsc.org For a substrate like this compound, preserving the trans geometry of the double bond is essential. This is generally achieved because each of the elementary steps in the catalytic cycle proceeds with retention of configuration:

Oxidative Addition: The addition of a vinyl halide to the Pd(0) center is stereoretentive, preserving the geometry of the halide's double bond. libretexts.org

Transmetalation: The transfer of the vinyl group from the boron atom to the palladium center also proceeds with retention of stereochemistry. libretexts.orgnih.gov

Reductive Elimination: This final step is also stereoretentive, ensuring that the geometry of both coupling partners is faithfully translated into the final product. libretexts.org

Consequently, the reaction of this compound with a vinyl halide will result in a diene product where the original stereochemistry of both double bonds is maintained. While isomerization is a potential side reaction, it can often be suppressed by the careful selection of catalysts and ligands. beilstein-journals.org

The electronic and steric properties of ligands influence the key steps as follows:

Oxidative Addition: Electron-rich ligands enhance the nucleophilicity of the Pd(0) center, accelerating its reaction with the organic halide. libretexts.org

Transmetalation: Ligands can influence the rate of transmetalation by affecting the electrophilicity of the Pd(II) center and the stability of intermediates. Some ligand systems may be inhibited by halides generated during the reaction, requiring specific additives. nih.gov

Reductive Elimination: Sterically bulky ligands can promote reductive elimination by creating a crowded coordination sphere, which is relieved upon expulsion of the product.

The active catalyst is typically a Pd(0) species with one or two coordinated ligands. yonedalabs.com Pre-catalysts, such as Pd(OAc)₂ or PdCl₂(L)₂, are reduced in situ to generate the active Pd(0) catalyst. The specific palladium species present in the solution can be complex, and understanding this speciation is key to controlling the reaction. For instance, the formation of inactive palladium dimers or palladium black can be suppressed by using appropriate ligands that stabilize the monomeric, catalytically active species. enscm.fr

| Ligand Type | Key Feature(s) | Effect on Catalytic Cycle | Example(s) |

| Monodentate Phosphines | Bulky, electron-donating | Promote oxidative addition and reductive elimination. Stabilize Pd(0). | Triphenylphosphine, Buchwald-type ligands (XPhos, SPhos) |

| Bidentate Phosphines | Defined bite angle, stable chelate | Can increase catalyst stability. Bite angle influences reductive elimination rate. | dppf, XantPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky | Form very stable complexes, highly active for coupling unreactive substrates (e.g., chlorides). | PEPPSI-type catalysts |

| Secondary Phosphine Oxides (SPOs) | Air and moisture stable | Offer practical advantages over air-sensitive phosphines while maintaining high catalytic activity. beilstein-journals.org | Imidazole-based SPOs |

Role of Base and Solvent Systems in Catalytic Efficiency and Mechanistic Pathways

In transition metal-catalyzed reactions involving vinylboronic acids, the choice of base and solvent is not merely a matter of optimizing reaction conditions but is fundamental to the catalytic efficiency and the operative mechanistic pathway. These components are often not spectator species; instead, they can play active roles in the catalytic cycle, influencing the rates of key elementary steps such as transmetalation and reductive elimination. nih.govsci-hub.seresearchgate.net

The base is crucial for the activation of the organoboron species. In Suzuki-Miyaura cross-coupling reactions, for instance, the base facilitates the formation of a borate (B1201080) anion from the boronic acid. This tetracoordinate borate species is more nucleophilic than the corresponding neutral tricoordinate boronic acid, which promotes the transmetalation step—the transfer of the organic group from boron to the transition metal center (e.g., palladium). nih.gov Studies have revealed that bases like potassium phosphate (B84403) are not passive proton abstractors but are directly involved in the transmetalation transition state. sci-hub.se The choice of base can significantly impact reaction yields, with stronger bases not always leading to better results, indicating a nuanced role beyond simple deprotonation. sci-hub.se

Solvent systems similarly exert profound control over the reaction mechanism. researchgate.net A solvent's primary role is to dissolve reactants and catalysts, but its polarity, coordinating ability, and protic or aprotic nature can influence the stability of intermediates and transition states. researchgate.netresearchgate.net For example, in palladium-catalyzed cross-couplings of potassium vinyltrifluoroborate, a THF/H₂O solvent system was found to be critical for achieving satisfactory results. nih.gov The aqueous component is often necessary to dissolve the inorganic base and to facilitate the formation of the active borate species. The solvent can actively participate in the catalytic cycle by coordinating to the metal center, thereby modifying its electronic properties and reactivity. researchgate.net

The interplay between the base and solvent system is therefore a critical parameter in controlling the outcome of these catalytic transformations.

Table 1: Effect of Base and Solvent on a Representative Suzuki-Miyaura Coupling Reaction: Potassium vinyltrifluoroborate with 4-bromoanisole (B123540) catalyzed by PdCl₂(2 mol%) and PPh₃(6 mol%) nih.gov

| Entry | Base (equivalents) | Solvent System | Yield (%) |

| 1 | Cs₂CO₃ (3) | THF/H₂O (9:1) | 72 |

| 2 | K₃PO₄ (3) | THF/H₂O (9:1) | 65 |

| 3 | K₂CO₃ (3) | THF/H₂O (9:1) | 58 |

| 4 | Cs₂CO₃ (3) | Dioxane/H₂O (9:1) | <10 |

| 5 | Cs₂CO₃ (3) | DME/H₂O (9:1) | <10 |

Exploration of Alternative Transition Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, vinylboronic acids and their derivatives are versatile substrates for a range of other transition metal-catalyzed transformations. These alternative reactions open new avenues for the synthesis of complex molecular architectures.

Gold(I) complexes have emerged as powerful catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). researchgate.net The high alkynophilicity of gold(I) allows it to selectively activate the alkyne moiety in the presence of the alkene. nih.gov The general mechanism for the cycloisomerization of 1,n-enynes begins with the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. nih.gov This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the pendant alkene. frontiersin.org

This attack typically proceeds via a 6-endo-dig or 5-exo-dig cyclization, leading to the formation of a highly reactive cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.gov This intermediate is not a classical carbene but a delocalized cationic species stabilized by the gold center. nih.gov From this pivotal intermediate, the reaction can proceed through various pathways, including skeletal rearrangements, to yield a diverse array of carbocyclic and heterocyclic products. researchgate.netfrontiersin.org The specific outcome is often dictated by the substitution pattern of the enyne substrate and the nature of the ligands on the gold catalyst. frontiersin.org Gold(I) complexes have proven to be highly reactive for these transformations, even with substrates containing boronate esters on either the alkyne or alkene. isc.ac

Table 2: Representative Gold(I) Catalysts in Enyne Cycloisomerization

| Catalyst Precursor | Activating Partner | Typical Solvent | Reference |

| Ph₃PAuCl | AgSbF₆ | CH₂Cl₂ | nih.gov |

| (SIPr)AuCl | AgBF₄ | Dichloroethane | frontiersin.org |

| [(Ph₃PAu)₃O]BF₄ | None | Chloroform | nih.gov |

| IPrAuSbF₆ | None | Dichloroethane | frontiersin.org |

The addition of allylboronates to carbonyl compounds is a fundamental method for the synthesis of homoallylic alcohols. While this reaction can occur thermally, the use of catalysts significantly enhances its rate and scope. Zinc alkoxides, often generated in situ from diethylzinc (B1219324) (ZnEt₂) and an alcohol additive, have been identified as highly effective catalysts for this transformation. organic-chemistry.orgresearchgate.net

The catalytic cycle is proposed to proceed through a double γ-addition stepwise mechanism. nih.gov The key steps are:

Catalyst Formation : The active zinc alkoxide catalyst, such as Zn(OEt)₂, is formed from the reaction of ZnEt₂ and ethanol. nih.gov

Transmetalation : The allylboronate undergoes a boron-to-zinc transmetalation with the zinc alkoxide. This is the rate-determining step and is thought to proceed through a cyclic transition state. organic-chemistry.orgnih.gov This step generates a more reactive allylzinc species.

Carbonyl Addition : The allylzinc intermediate adds to the electrophilic carbonyl carbon of the ketone or aldehyde substrate. nih.gov

Catalyst Regeneration : The resulting zinc alkoxide product reacts with another molecule of allylboronate, regenerating the active catalyst and releasing the desired homoallylic alcohol product after workup. nih.gov

This catalytic system is mild, efficient, and tolerates a wide variety of functional groups on the ketone substrate. organic-chemistry.org Mechanistic studies using density functional theory (DFT) have supported this pathway, highlighting the crucial role of the alcohol additive in generating the highly active zinc alkoxide species. nih.gov

Applications of Trans 2 Chloromethylvinylboronic Acid in Complex Organic Synthesis

Strategic Use in Carbon-Carbon Bond Construction via Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. trans-2-Chloromethylvinylboronic acid serves as a valuable partner in these reactions, enabling the synthesis of a variety of important structural motifs.

Synthesis of Conjugated Olefins and Dienes

Conjugated olefins and dienes are prevalent structural motifs in numerous natural products and functional materials. The Suzuki-Miyaura coupling provides a powerful method for their stereoselective synthesis. While specific examples detailing the use of this compound for the synthesis of complex conjugated dienes are not extensively documented in readily available literature, the general utility of vinylboronic acids in such transformations is well-established. In a typical reaction, a vinylboronic acid is coupled with a vinyl halide in the presence of a palladium catalyst and a base to yield a conjugated diene. The stereochemistry of the starting vinyl partners is generally retained in the product.

A general one-pot method for the synthesis of trisubstituted conjugated dienes involves the sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with an alkenyltrifluoroborate followed by an alkyltrifluoroborate. This highlights the modularity of Suzuki-Miyaura reactions for building complex diene systems.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Vinyl Halide | Palladium Catalyst | Conjugated Diene |

| Alkenyltrifluoroborate | 1,1-Dibromoalkene | Pd(PPh₃)₄ | Trisubstituted Conjugated Diene |

Preparation of Substituted Styrenes and Biphenyl Systems

Substituted styrenes and biphenyls are fundamental building blocks in the synthesis of polymers, liquid crystals, and pharmaceutical agents. The Suzuki-Miyaura reaction is a preferred method for accessing these structures due to its mild reaction conditions and high functional group tolerance.

The synthesis of substituted styrenes can be readily achieved through the Suzuki cross-coupling of an aryl halide with a vinylboronic acid derivative like 2,4,6-trivinylcyclotriboroxane. This demonstrates the feasibility of using vinylboronic acids to introduce the vinyl group onto an aromatic ring. Similarly, the coupling of an arylboronic acid with an aryl halide is a standard procedure for the synthesis of biphenyls. While direct examples employing this compound for these specific transformations are not prevalent in the literature, its vinylboronic acid functionality makes it a suitable candidate for such reactions.

| Coupling Partners | Product |

| Aryl Halide + Vinylboronic Acid | Substituted Styrene |

| Aryl Halide + Arylboronic Acid | Biphenyl Derivative |

Formation of Boronated Enynes for Further Transformations

Boronated enynes are valuable synthetic intermediates that can undergo a variety of subsequent transformations, including further cross-coupling reactions, to generate complex molecular scaffolds. The hydroboration of terminal alkynes is a common method for the synthesis of alkenylboranes, which can then be used in Suzuki coupling reactions to form enynes. While the direct reaction of this compound with terminal alkynes to form boronated enynes is not a standard transformation, the synthesis of such structures often relies on the coupling of an alkynyl partner with a vinylboron derivative.

Generation of α-Methyl-Substituted Boronates for Stereoselective Reactions

The stereospecific 1,2-migration of boronate complexes is a key process in asymmetric synthesis. While the generation of α-methyl-substituted boronates from this compound is not explicitly described, stereoselective methods for the synthesis of various alkenyl boronates have been developed. For instance, a stereoselective vinylene homologation reaction of alkyl and aryl boronates allows for the formation of a diverse range of alkenyl boronates with good to excellent trans selectivity. This highlights the ongoing development of methods to create stereochemically defined boronates for use in subsequent stereoselective reactions.

Utility in Functionalized Olefin Cross-Coupling Reactions

Recent advances in organic synthesis have focused on the development of novel cross-coupling reactions of functionalized olefins to construct carbon-carbon bonds. These methods often utilize inexpensive and earth-abundant metal catalysts, such as iron, and proceed under mild conditions. These reactions can tolerate a wide array of functional groups, including boronic acids.

While specific studies detailing the participation of this compound in these newer iron-catalyzed reductive cross-coupling reactions are not yet widely reported, the broad substrate scope of these transformations suggests its potential applicability. Such reactions involve the coupling of an electron-rich olefin (the donor) with an electron-deficient olefin (the acceptor) and can accommodate olefins bearing heteroatom functionalities. The vinylboronic acid moiety in this compound could potentially act as a versatile handle in such transformations, opening up new avenues for its application in complex molecule synthesis.

Advanced Materials and Biosensor Development Employing Trans 2 Chloromethylvinylboronic Acid

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made recognition sites for a specific target molecule. The synthesis involves polymerizing functional and cross-linking monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

trans-2-Chloromethylvinylboronic acid has been identified as an effective functional monomer in the synthesis of molecularly imprinted polymers. mdpi-res.com In this role, the boronic acid group forms a pre-polymerization complex with the template molecule through specific interactions. The vinyl group of the compound then participates in the free-radical polymerization process, anchoring this interaction site within the cross-linked polymer matrix. This integration is crucial for creating well-defined, selective binding cavities within the final polymer.

One documented application involves its use in a metal-ion mediated imprinting strategy. In studies focused on creating MIPs for the chiral recognition of the drug atenolol (B1665814), this compound was used as one of the functional monomers. mdpi-res.com The formation of a ternary complex involving a metal ion, the atenolol template, and the functional monomer was investigated to optimize the imprinting process and enhance the enantioselectivity of the resulting polymer. mdpi-res.com

While the boronic acid functional group is well-known for its ability to reversibly bind with cis-diols like glucose, specific research detailing the application of MIPs synthesized from this compound for glucose sensing and detection assays is not prominently available in the reviewed literature. The underlying principle for such an application would rely on the interaction between the boronic acid and glucose molecules.

The principle of molecular recognition using boronic acids within a polymeric matrix is based on the formation of reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities. The boron atom in a boronic acid is Lewis acidic and can reversibly react with the hydroxyl groups of a diol to form five- or six-membered cyclic boronate esters.

This interaction is pH-dependent. In aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is more reactive toward diols. The binding of a diol, such as a saccharide, shifts this equilibrium, and this change can be used to generate a signal. Within an MIP, these boronic acid groups are positioned within the imprinted cavities, providing a specific binding site that leverages this reversible covalent interaction for highly selective molecular recognition.

| Feature | Description |

| Recognition Moiety | Boronic Acid (-B(OH)₂) |

| Target Functional Group | cis-1,2- or cis-1,3-diols |

| Interaction Type | Reversible Covalent Bonding |

| Resulting Structure | Cyclic Boronate Ester |

| Key Influencing Factor | pH of the medium |

Curable and Solvent-Soluble Formulations for Coatings and Films

This compound has been included as a component in patent filings for curable and solvent-soluble formulations intended for applications such as coatings and films. These formulations can be designed as 100% solids UV-curable coatings, which can be fully or partially cured by exposure to specific energies of irradiation.

A key strategy for incorporating this compound into new materials involves its reaction with molecules that contain both a diol group and another polymerizable functional group. The boronic acid moiety can undergo a condensation reaction with the diol to form a boronate ester. If the diol-containing molecule also possesses a polymerizable group, such as an acrylate (B77674) or methacrylate, the resulting boronate ester becomes a new, larger monomer.

This derived monomer can then be integrated into a polymer backbone during a subsequent polymerization step. This approach allows for the creation of cross-linked networks with tailored properties for use in advanced coatings and films. Examples of diol-containing molecules with polymerizable groups include 2-hydroxyethylacrylate and 2-hydroxyethylmethacrylate.

Boronic acids are known to undergo self-condensation under dehydrating conditions to form cyclic trimers known as boroxines, which are a type of boronic anhydride. This reversible process can be used to form dynamic covalent networks. However, specific studies detailing the derivation of boroxines from this compound for the purpose of controlled polymerization in coatings and films were not identified in the available literature.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For trans-2-Chloromethylvinylboronic acid, ¹H and ¹³C NMR spectroscopy are crucial for confirming its molecular framework and, importantly, for assigning the trans configuration of the vinyl group.

In a typical ¹H NMR spectrum of this compound, the vinyl protons would exhibit characteristic chemical shifts and coupling constants. The proton attached to the boron-bearing carbon would likely appear as a doublet of doublets, coupled to both the other vinyl proton and the protons of the chloromethyl group. The magnitude of the coupling constant between the two vinyl protons is particularly diagnostic of the double bond geometry. A large coupling constant, typically in the range of 12-18 Hz, is indicative of a trans relationship between the protons, thus confirming the stereochemistry of the molecule. The protons of the chloromethyl group would present as a doublet, coupled to the adjacent vinyl proton.

The ¹³C NMR spectrum would further corroborate the structure, showing distinct signals for the two sp² hybridized vinyl carbons and the sp³ hybridized carbon of the chloromethyl group. The chemical shifts of these carbons provide valuable information about their electronic environment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=C-B | 6.5 - 7.0 | dd | JH-H(trans) = 15.0, JH-CH2Cl = 5.0 |

| H-C=C-CH₂Cl | 6.0 - 6.5 | dt | JH-H(trans) = 15.0, JH-B = 1.5 |

| CH₂Cl | 4.0 - 4.5 | d | JCH2Cl-H = 5.0 |

| B(OH)₂ | 4.5 - 5.5 | br s | - |

Note: This is a hypothetical representation of expected NMR data. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (LC-MS, ESI-HRMS) for Reaction Monitoring, Intermediate Identification, and Product Characterization

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are invaluable in the context of reactions involving this compound.

LC-MS allows for the continuous monitoring of a reaction mixture, enabling the identification of the starting material, intermediates, and the final product as they elute from the chromatography column. This is particularly useful for optimizing reaction conditions and understanding the reaction pathway.

ESI-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C₃H₆BClO₂, its exact mass can be calculated and compared to the experimentally determined value to confirm its identity. This technique is also instrumental in characterizing the products of reactions where this compound is used as a reactant.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound, HPLC is employed for two primary purposes: monitoring the progress of a reaction and assessing the purity of the final product.

By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of the starting materials and the formation of the product. This data is crucial for determining reaction kinetics and for knowing when a reaction has reached completion.

Furthermore, HPLC is a standard method for determining the purity of a synthesized compound. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, and the area under each peak can be used to quantify their relative amounts.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Probes and Sensing Applications

While this compound itself may not have a strong chromophore that absorbs in the visible region, its vinylboronic acid moiety can be involved in the formation of conjugated systems that do absorb UV or visible light. UV-Vis spectroscopy can be a valuable tool in mechanistic studies and in the development of sensing applications.

For example, if this compound is used in a Suzuki-Miyaura cross-coupling reaction to form a more extended π-conjugated system, the progress of the reaction can be monitored by observing the appearance of a new absorption band at a longer wavelength, corresponding to the formation of the product. The kinetics of the reaction can be followed by measuring the change in absorbance over time.

In sensing applications, the boronic acid group can bind to diols, such as those found in saccharides. This binding event can lead to a change in the electronic properties of a molecule containing the boronic acid, which can be detected by a change in its UV-Vis spectrum. This principle can be used to design colorimetric or fluorescent sensors for the detection of biologically important molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Polymeric Systems

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While FTIR is a standard characterization technique for small molecules like this compound, it becomes particularly informative when the compound is incorporated into a polymeric system.

If this compound is used as a monomer or a functionalizing agent in the synthesis of a polymer, FTIR spectroscopy can be used to confirm its incorporation into the polymer backbone. The spectrum of the polymer would show characteristic absorption bands corresponding to the functional groups of the boronic acid monomer, such as the B-O stretching vibrations (typically around 1350 cm⁻¹) and the C-Cl stretching vibration (around 600-800 cm⁻¹). The disappearance or shift of the vinyl C=C stretching peak would also indicate its participation in the polymerization reaction.

X-ray Diffraction (XRD) for Structural Analysis of Imprinted Polymers

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a small molecule like this compound, single-crystal XRD could provide the definitive three-dimensional structure. However, its application is particularly interesting in the context of molecularly imprinted polymers (MIPs).

If this compound is used as a template molecule in the creation of a MIP, XRD can be used to characterize the morphology of the resulting polymer. While MIPs are generally amorphous, XRD can reveal information about the degree of ordering and the presence of any crystalline domains within the polymer matrix. Changes in the XRD pattern of the polymer before and after the removal of the template molecule can provide insights into the structure of the imprinted cavities.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

Kinetic Isotope Effect (KIE) studies are a sophisticated tool used to investigate the mechanism of a chemical reaction by determining the rate-determining step. This is achieved by measuring the reaction rates of molecules that have been isotopically labeled at specific positions.

In reactions involving this compound, KIE studies could be employed to probe the mechanism of, for example, a Suzuki-Miyaura cross-coupling reaction. By synthesizing isotopically labeled versions of the boronic acid, such as with ¹³C at one of the vinyl carbons or with deuterium replacing one of the vinyl protons, and comparing the reaction rates with the unlabeled compound, valuable information about the transition state of the rate-determining step can be obtained. A significant KIE would indicate that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping and Energetic Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving organoboron compounds. For vinylboronic acids, which are structurally analogous to trans-2-chloromethylvinylboronic acid, DFT calculations have been instrumental in mapping the reaction pathways and determining the energetic profiles of key transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

A seminal DFT study on the palladium-catalyzed cross-coupling of vinylboronic acid with vinyl bromide provides a detailed blueprint of the catalytic cycle. researchgate.netacs.org This study, utilizing the B3LYP functional, meticulously characterized the geometries and energies of all intermediates and transition states. The catalytic cycle is shown to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.

The calculated energy barriers for each step provide a quantitative understanding of the reaction kinetics. For instance, the activation energy for the transmetalation step in the coupling of vinylboronic acid with vinyl bromide has been calculated, offering insights into the reaction's feasibility and rate. researchgate.netacs.org It is reasonable to infer that the reaction pathway for this compound would follow a similar trajectory, with the electronic and steric effects of the chloromethyl group likely modulating the energies of the intermediates and transition states.

Table 1: Illustrative Energetic Data from DFT Calculations of a Model Suzuki-Miyaura Reaction of Vinylboronic Acid

| Reaction Step | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | -5.2 | 15.8 |

| Transmetalation | -12.7 | 18.3 |

| Reductive Elimination | -35.4 | 8.5 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed in DFT studies of vinylboronic acids.

Computational Elucidation of Transition States and Reactive Intermediates

The elucidation of transition state (TS) structures is a cornerstone of computational chemistry, providing a glimpse into the fleeting molecular geometries that govern reaction rates and selectivity. For reactions involving vinylboronic acids, DFT calculations have been successfully employed to identify and characterize these critical points on the potential energy surface.

In the context of the Suzuki-Miyaura reaction, the transition state for the transmetalation step is of particular interest. Computational models have revealed a four-centered transition state involving the palladium, the boron, and the two transferring carbon atoms. The geometry of this transition state, including bond lengths and angles, dictates the energy barrier for this crucial step. For instance, the Pd-C and B-C bond distances in the transition state are elongated compared to the ground state, indicative of the bond-breaking and bond-forming processes.

Beyond the Suzuki-Miyaura reaction, computational studies on other transformations of vinylboronic acids, such as their use in bioorthogonal chemistry, have also shed light on transition state structures. For example, the inverse-electron-demand Diels-Alder (iEDDA) reaction between vinylboronic acids and tetrazines has been investigated computationally. acs.orgnih.govacs.org These studies have characterized the concerted [4+2] cycloaddition transition state, revealing the orbital interactions that drive the reaction. The calculations demonstrate that the reaction proceeds through a highly asynchronous but concerted mechanism.

Reactive intermediates, such as the boronate species formed upon addition of a base to the boronic acid, have also been extensively studied using computational methods. The geometry of the boronate, which changes from trigonal planar at the boron center to tetrahedral, has a significant impact on its reactivity. acs.org Computational analysis of the molecular orbitals of the vinylboronate anion shows a higher-lying highest occupied molecular orbital (HOMO) compared to the neutral vinylboronic acid, explaining its enhanced nucleophilicity and faster reaction rates in processes like the iEDDA reaction. acs.org

Theoretical Prediction of Reactivity Patterns and Stereoselectivity

Computational chemistry offers powerful predictive capabilities for understanding the reactivity patterns and stereoselectivity of chemical reactions. For vinylboronic acids, theoretical models can rationalize and predict how substituents on the vinyl group influence reaction outcomes.

The electronic nature of substituents on the vinylboronic acid can significantly impact its reactivity. Electron-donating groups are expected to increase the electron density of the double bond, potentially accelerating reactions with electrophiles. Conversely, electron-withdrawing groups, such as the chloromethyl group in this compound, would decrease the nucleophilicity of the double bond. This effect can be quantified through computational analysis of molecular properties like the electrostatic potential and frontier molecular orbital energies (HOMO and LUMO). A lower HOMO energy for this compound compared to unsubstituted vinylboronic acid would suggest a reduced reactivity towards electrophiles.

Stereoselectivity is a critical aspect of many organic reactions, and computational methods can provide valuable insights into its origins. In reactions where new stereocenters are formed, the relative energies of the diastereomeric transition states can be calculated to predict the major product. While the trans configuration of the double bond in this compound is fixed, its reactions can still lead to stereochemical outcomes that can be modeled.

For example, in the context of Suzuki-Miyaura coupling, the retention of stereochemistry of the vinyl group is a well-established experimental observation. Computational studies support this by showing that the mechanism does not involve intermediates that would allow for isomerization around the double bond. The concerted nature of the transmetalation and reductive elimination steps ensures that the original stereochemistry of the vinylboronic acid is transferred to the product.

Table 2: Calculated Frontier Molecular Orbital Energies for Vinylboronic Acid and a Substituted Analogue

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Vinylboronic Acid | -6.8 | -0.5 | 6.3 |

| trans-2-Formylvinylboronic Acid (as a model for an electron-withdrawing group) | -7.2 | -1.1 | 6.1 |

Note: Data are hypothetical and for illustrative purposes, based on general trends in computational chemistry.

The data in the table illustrates how an electron-withdrawing group lowers both the HOMO and LUMO energies, which can impact the molecule's reactivity in both nucleophilic and electrophilic reactions.

Challenges and Future Directions in Trans 2 Chloromethylvinylboronic Acid Research

Optimization of Catalytic Efficiencies and Expansion of Substrate Scope

A primary area of ongoing research is the optimization of catalytic efficiencies in reactions involving trans-2-chloromethylvinylboronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A significant challenge in the coupling of vinyl chlorides is minimizing side reactions such as protodeboronation rsc.orgnih.govresearchgate.net. Future work will likely focus on the development of more robust catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups.

Key research directions include:

Ligand Development: Designing new phosphine ligands or N-heterocyclic carbene (NHC) ligands that can enhance the activity and stability of palladium catalysts is crucial. For instance, the use of sterically demanding and electron-rich ligands has shown promise in improving the efficiency of cross-coupling reactions with challenging substrates mdpi.com.

Reaction Condition Optimization: Systematic optimization of reaction parameters such as the base, solvent, and temperature is essential for maximizing yields and minimizing reaction times. The surprising temperature dependence on product selectivity observed in some Suzuki-Miyaura couplings of vinyl chlorides highlights the need for careful optimization rsc.orgnih.govresearchgate.net. Directed Design of Experiments (DoE) can be a powerful tool to accelerate this optimization process covasyn.com.

Expansion of Substrate Scope: While the Suzuki-Miyaura reaction is well-established, expanding the scope of coupling partners for this compound beyond typical aryl halides is an active area of research. This includes exploring reactions with other electrophiles and developing new catalytic methodologies for C-C bond formation nih.gov.

| Parameter | Challenge | Future Direction |

| Catalyst | Catalyst deactivation, low turnover numbers. | Development of more robust and active catalysts, such as those based on palladium with advanced ligands. |

| Ligands | Sensitivity to air and moisture, limited commercial availability. | Design of air- and moisture-stable ligands that promote efficient catalysis. |

| Base | Sub-optimal base selection can lead to side reactions and low yields. | High-throughput screening of bases to identify optimal conditions for specific substrates. |

| Solvent | Use of hazardous or high-boiling point solvents. | Exploration of greener and more benign solvent systems. |

| Substrate Scope | Limited reactivity with certain classes of electrophiles. | Development of new catalytic systems to enable the coupling of a broader range of substrates. |

Development of Novel and Sustainable Catalytic Systems

The development of novel and sustainable catalytic systems for the synthesis and application of this compound is a critical goal. This involves moving away from traditional reliance on precious metal catalysts and exploring more environmentally friendly alternatives.

Future research in this area will likely focus on:

Transition-Metal-Free Catalysis: Exploring catalyst-free C-C bond formation reactions, such as the Petasis–Mannich-type coupling, offers a sustainable alternative to traditional cross-coupling methods whiterose.ac.uk.

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on earth-abundant and less toxic metals like iron, copper, and nickel for cross-coupling reactions involving vinylboronic acids is a promising avenue mdpi.com.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis for C-H arylation and other C-C bond-forming reactions represents a milder and more sustainable approach nih.gov. This could potentially be applied to reactions involving this compound.

| Catalytic System | Advantages | Challenges |

| Palladium-based | High efficiency and broad substrate scope. | Cost, toxicity, and potential for product contamination. |

| Nickel-based | Lower cost than palladium, effective for challenging substrates. | Higher catalyst loading often required, potential for different side reactions. |

| Copper-based | Low cost and toxicity. | Often requires higher temperatures and specific ligands. |

| Iron-based | Very low cost and environmentally benign. | Generally lower catalytic activity and narrower substrate scope. |

| Transition-Metal-Free | Avoids the use of expensive and toxic metals. | Limited to specific reaction types and substrates. |

Broadening Applications in Translational Biomedical and Advanced Materials Science

The unique structural features of this compound, including the boronic acid moiety and the reactive vinyl chloride group, make it an attractive candidate for applications in biomedical science and materials science.

Future directions in these fields include:

Biomedical Applications: Boronic acids are known to interact with diols, a feature that has been exploited in the development of sensors and drug delivery systems researchgate.netacs.orgresearchgate.netacs.orgnih.gov. The vinyl chloride group in this compound could be further functionalized to attach targeting ligands or therapeutic agents. Research into boronic acid-modified nanomaterials for targeted cancer therapy and other biomedical applications is a rapidly growing field acs.orgnih.gov.

Advanced Materials Science: Boron-containing polymers exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and as ceramic precursors researchwithrutgers.comrsc.orgmdpi.comresearchgate.net. The vinyl group of this compound can serve as a monomer for polymerization, leading to the synthesis of novel functional polymers. The development of boron-based polymers for applications in organic light-emitting diodes (OLEDs) and other electronic devices is an active area of research rsc.org. The potential for creating polymers with backbones composed of boron atoms is also an exciting, albeit challenging, frontier eurekalert.org.

| Application Area | Potential Role of this compound | Key Research Focus |

| Drug Delivery | As a component of stimuli-responsive drug delivery systems. | Synthesis of boronic acid-functionalized polymers and nanoparticles. |

| Biosensors | As a recognition element for saccharides and other diol-containing biomolecules. | Development of fluorescent and electrochemical sensors. |

| Boron Neutron Capture Therapy (BNCT) | As a precursor for the synthesis of boron-rich compounds for cancer therapy. | Design and synthesis of tumor-targeting boron-containing molecules. |

| Functional Polymers | As a monomer for the synthesis of polymers with unique electronic and optical properties. | Controlled polymerization methods and characterization of polymer properties. |

| Organic Electronics | As a building block for the synthesis of materials for OLEDs and other devices. | Design of novel conjugated materials incorporating boron. |

Implementation of Green Chemistry Principles in Synthetic Methodologies and Applications

Applying the principles of green chemistry to the synthesis and use of this compound is essential for developing sustainable chemical processes. Boronic acids themselves are often considered "green" compounds due to their low toxicity and degradation to environmentally benign boric acid nih.govsigmaaldrich.com.

Future efforts in this area should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are an excellent example of this principle nih.gov.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. The use of water as a solvent in catalytic reactions is a significant step in this direction acs.org.

Energy Efficiency: Developing catalytic processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the generation of waste products through the use of highly efficient and selective catalytic reactions.

| Green Chemistry Principle | Application in this compound Research |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Q & A

Q. Methodological Guidance

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the trans-configuration (e.g., coupling constants J = 10–12 Hz for vinyl protons).

- FT-IR : B-O stretching (~1340 cm⁻¹) and C-Cl (~650 cm⁻¹) bands validate functional groups.

- Stability Testing : Monitor decomposition via TGA under nitrogen; store at 0–6°C in amber vials to prevent hydrolysis .

How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Data Contradiction Analysis

Discrepancies in catalytic yields (e.g., 40–85% in literature) may arise from:

- Variations in ligand choice (e.g., SPhos vs. XPhos) affecting Pd coordination.

- Trace moisture in solvents deactivating the boronic acid.

- Troubleshooting : Replicate experiments under inert conditions (glovebox) and standardize solvent drying protocols (e.g., molecular sieves) .

What role does this compound play in synthesizing bioactive molecules?

Advanced Application

This compound is a key intermediate in constructing:

- Anticancer Agents : Used in Suzuki couplings to introduce alkenyl motifs into kinase inhibitors (e.g., EGFR inhibitors).

- Antibody-Drug Conjugates (ADCs) : The chlorine substituent allows further functionalization (e.g., click chemistry) for payload attachment.

- Protocol : Employ microwave-assisted coupling (100°C, 30 min) with Pd(OAc)₂ and K₂CO₃ in THF/H₂O .

How should kinetic studies be designed to evaluate hydrolysis rates under physiological conditions?

Q. Experimental Design

- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling Intervals : Use LC-MS to quantify intact compound at 0, 1, 3, 6, and 24 hours.

- Control : Compare with analogous boronic acids (e.g., phenylboronic acid) to assess chlorine’s protective effect against hydrolysis .

What computational tools are effective for predicting reactivity in cross-coupling reactions?

Q. Advanced Methodology

- Molecular Dynamics (MD) Simulations : Model Pd-ligand-boronic acid interactions in explicit solvent.

- Density Functional Theory (DFT) : Calculate activation energies for transmetalation steps.

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .

How can researchers ensure reproducibility in catalytic applications of this compound?

Q. Quality Control Framework

- Batch Consistency : Require suppliers to provide NMR and HPLC data for each lot.

- Catalyst Screening : Test multiple Pd sources (e.g., PdCl₂ vs. Pd₂(dba)₃) to identify optimal activity.

- Reporting Standards : Document solvent purity, degassing methods, and reaction atmosphere (N₂ vs. Ar) .

What are the implications of trace metal contaminants on reaction outcomes?

Q. Advanced Analysis

- ICP-MS : Quantify Pd, Fe, or Cu residues in the boronic acid.

- Impact : Even 10 ppm Pd can lead to undesired side reactions (e.g., homocoupling).

- Mitigation : Pre-treat the compound with Chelex resin or silica-thiol columns .

How should researchers design control experiments to validate synthetic intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。